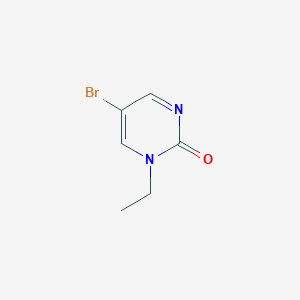

![molecular formula C8H15NO B2508527 5-Azaspiro[3.5]nonan-7-ol CAS No. 2361635-72-3](/img/structure/B2508527.png)

5-Azaspiro[3.5]nonan-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Azaspiro[3.5]nonan-7-ol is a compound that belongs to the class of azaspiro nonanes, which are characterized by a spirocyclic structure containing a nitrogen atom within the ring system. Although the specific compound 5-Azaspiro[3.5]nonan-7-ol is not directly mentioned in the provided papers, the azaspiro nonanes are of significant interest due to their biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of azaspiro nonanes involves various strategies, including the formation of a cyclopentane ring onto a pre-existing pyrrolidine derivative or vice versa. For instance, the synthesis of 1-azaspiro[4.4]nonane-2,6-dione was achieved from cyclopentanone in five steps and resolved into enantiomers via chiral acetals . Similarly, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines were designed and synthesized, showing potent antibacterial activity . These methods could potentially be adapted for the synthesis of 5-Azaspiro[3.5]nonan-7-ol.

Molecular Structure Analysis

The molecular structure of azaspiro nonanes is crucial for their biological activity. X-ray crystallographic analysis has been used to determine the absolute configurations of the azaspiro nonanes, which is essential for understanding their stereochemical structure-activity relationships . The configuration of the substituents on the azaspiro nonane ring can significantly influence the compound's potency and selectivity towards biological targets.

Chemical Reactions Analysis

Azaspiro nonanes can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. For example, 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile reacted with primary amines and formaldehyde to yield new diazaspiro derivatives . These reactions are indicative of the versatility of azaspiro nonanes in chemical synthesis and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro nonanes, such as lipophilicity and pharmacokinetic profiles, are important for their function as drugs. For instance, a study found that certain stereoisomers of azaspiro nonanes possess moderate lipophilicity and good pharmacokinetic profiles, which are desirable characteristics for antibacterial agents . The lack of cholinergic properties in a series of substituted 2,7-diazaspiro[3.5]nonan-1-ones suggests that the physical and chemical properties of these compounds are critical for their biological activity .

科学的研究の応用

Antibacterial Activity

Novel derivatives of 5-Azaspiro compounds have been synthesized to target respiratory pathogens. A study by Odagiri et al. (2013) discusses the development of such compounds with potent in vitro antibacterial activity against various respiratory pathogens including gram-positive, gram-negative, and atypical strains. These compounds also demonstrated excellent in vivo activity against multidrug-resistant Streptococcus pneumoniae and showed favorable profiles in preliminary toxicological and pharmacokinetic studies.

Anticonvulsant Properties

Research by Kamiński et al. (2008) explored the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro compounds. The most active compound exhibited significant anti-seizure properties in mice and rats. The study also investigated these compounds' influence on GABA(A) receptors in vitro and determined their lipophilic properties.

Antimicrobial Agents

Al-Ahmadi (1996) conducted a study on the synthesis of bispiroheterocyclic systems as antimicrobial agents (Al-Ahmadi, 1996). The study focused on the reaction of various compounds with 1-thia-4-azaspiro derivatives, leading to the formation of bispirothiazolopyrazolines, bispirothiazoloisoxazolines, bispirothiazolopyrimidinones, and bispirothiazolothiopyrimidinones. These compounds were tested for their antimicrobial activities.

GPR119 Agonists

Matsuda et al. (2018) investigated the synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists (Matsuda et al., 2018). These compounds showed potent agonist activity towards GPR119, a receptor associated with glucose homeostasis, and demonstrated desirable pharmacokinetic profiles and glucose lowering effects in diabetic rats.

作用機序

Mode of Action

The mode of action of 5-Azaspiro[3It is known that spirocyclic compounds often interact with their targets through specific binding interactions, leading to changes in the target’s function .

Biochemical Pathways

The specific biochemical pathways affected by 5-Azaspiro[3Spirocyclic compounds are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Azaspiro[3These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-Azaspiro[3The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

特性

IUPAC Name |

5-azaspiro[3.5]nonan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-7-2-5-8(9-6-7)3-1-4-8/h7,9-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUJBFSYTNTDQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(CN2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonan-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

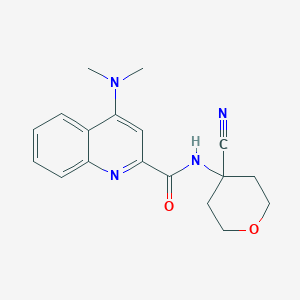

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

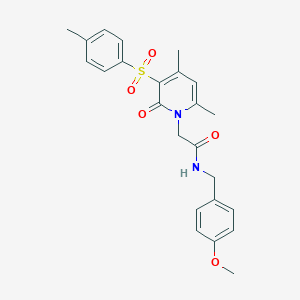

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

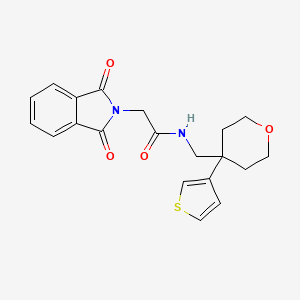

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)